![molecular formula C8H9FO2 B130101 4-Fluoro-2-methoxybenzyl alcohol CAS No. 157068-03-6](/img/structure/B130101.png)
4-Fluoro-2-methoxybenzyl alcohol
Overview
Description
The compound 4-Fluoro-2-methoxybenzyl alcohol is a derivative of benzyl alcohol with a fluoro and a methoxy group on the aromatic ring. It is related to various other compounds that have been studied for their protective groups in synthetic chemistry, their role as biomarkers, and their potential biological activities.
Synthesis Analysis
The synthesis of related compounds often involves the introduction of protective groups to sensitive hydroxyl groups. For instance, the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group has been used as a new alcohol protecting group, which shows stability to oxidizing conditions and can be removed under specific conditions . Similarly, the 4-methoxybenzyl group has been introduced to the 2′-hydroxyl group of adenosine, indicating that the methoxybenzyl moiety can be a useful protecting group in the synthesis of complex molecules .
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using various techniques. For example, the compound 8-Fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one was studied using X-ray crystallography, revealing its existence in a monoclinic P21/n space group . This indicates that the substitution pattern on the benzyl ring can significantly influence the molecular conformation and crystal packing.
Chemical Reactions Analysis
The reactivity of the methoxybenzyl group in chemical reactions has been explored in various contexts. For example, the oxidative debenzylation of 4-methoxy-α-methylbenzyl esters using DDQ has been reported, demonstrating that the methoxybenzyl group can be selectively removed in the presence of other functional groups . This suggests that 4-Fluoro-2-methoxybenzyl alcohol could potentially undergo similar selective reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to 4-Fluoro-2-methoxybenzyl alcohol are influenced by the presence of substituents on the benzyl ring. For instance, the introduction of a fluorine atom has been shown to increase the insecticidal activity of certain benzyl esters . Moreover, the presence of a methoxy group can affect the solubility and reactivity of the compound, as seen in the synthesis of 2-(4-Fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol .
Scientific Research Applications
Protective Groups in Synthesis 4-Fluoro-2-methoxybenzyl alcohol and its derivatives serve as protective groups for alcohols in chemical syntheses, allowing for selective reactions in the presence of sensitive functional groups. For example, a study introduced the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group as a new protecting group for alcohols, fully orthogonal with the p-methoxybenzyl group and removable under specific conditions, showcasing its application in the stereocontrolled synthesis of beta-mannopyranosides (Crich, Li, & Shirai, 2009).
Photocatalytic Oxidation 4-Fluoro-2-methoxybenzyl alcohol and related compounds have been utilized in studies exploring the photocatalytic oxidation of benzyl alcohols to their corresponding aldehydes. This process occurs efficiently on titanium dioxide under oxygen atmosphere and UV or visible light irradiation, indicating potential applications in green chemistry for the synthesis of fine chemicals and intermediates (Higashimoto et al., 2009).
Antioxidant Properties Research on derivatives of 4-Fluoro-2-methoxybenzyl alcohol, such as 4-hydroxy-3-methoxybenzyl alcohol, has demonstrated significant antioxidant properties. These compounds have shown efficacy in inhibiting oxidation processes in various substrates, suggesting their potential use in developing new antioxidant agents for food preservation, cosmetics, and pharmaceuticals (Watanabe et al., 2012).
Biomarkers for Exposure Monitoring In toxicology and exposure monitoring, derivatives of 4-Fluoro-2-methoxybenzyl alcohol have been identified as potential biomarkers. Studies have explored the urinary excretion kinetics of such compounds in rats after exposure to specific chemicals, indicating their applicability in monitoring environmental or occupational exposures to certain hazardous substances (Yoshida, 2015).
Antiplasmodial Activity Compounds synthesized from 4-Fluoro-2-methoxybenzyl alcohol derivatives have been evaluated for their antiplasmodial activities, showing promise in the development of new treatments for malaria. Research has focused on synthesizing and testing compounds for their efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria (Hadanu et al., 2010).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
properties
IUPAC Name |
(4-fluoro-2-methoxyphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO2/c1-11-8-4-7(9)3-2-6(8)5-10/h2-4,10H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYORPJKBWEFRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90590682 | |
Record name | (4-Fluoro-2-methoxyphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90590682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-methoxybenzyl alcohol | |
CAS RN |
157068-03-6 | |
Record name | (4-Fluoro-2-methoxyphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90590682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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